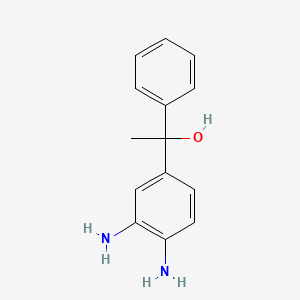
1-(3,4-Diaminophenyl)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Diaminophenyl)-1-phenylethanol is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group and a diaminophenyl group attached to an ethanolic moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4-Diaminophenyl)-1-phenylethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-diaminophenol with phenylmagnesium bromide followed by reduction. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific reagents is optimized to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Diaminophenyl)-1-phenylethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: Produces corresponding quinones and carboxylic acids.
Reduction: Yields amines and alcohols.
Substitution: Results in the formation of various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Diaminophenyl)-1-phenylethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
1-(3,4-Diaminophenyl)-1-phenylethanol is unique in its structure and properties compared to similar compounds such as 1-(3,4-diaminophenyl)ethanone and (3,4-diaminophenyl)(4-fluorophenyl)methanone. These compounds differ in their functional groups and reactivity, leading to distinct applications and behaviors.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Diaminophenyl)ethanone
(3,4-Diaminophenyl)(4-fluorophenyl)methanone
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C14H16N2O |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
1-(3,4-diaminophenyl)-1-phenylethanol |
InChI |
InChI=1S/C14H16N2O/c1-14(17,10-5-3-2-4-6-10)11-7-8-12(15)13(16)9-11/h2-9,17H,15-16H2,1H3 |
InChI-Schlüssel |
HIHLDYIWRYOYCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC(=C(C=C2)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


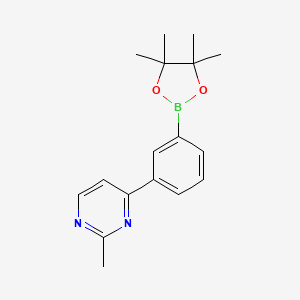
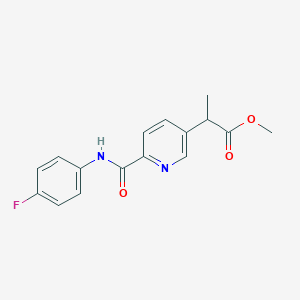
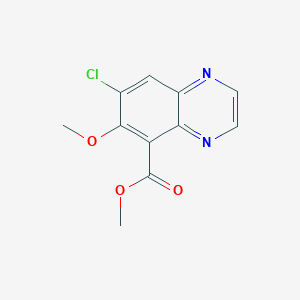
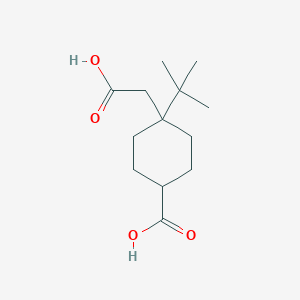


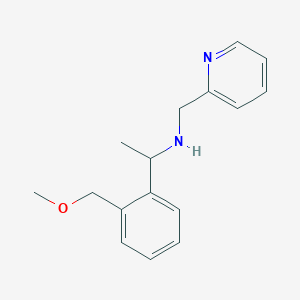
![4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B15355628.png)
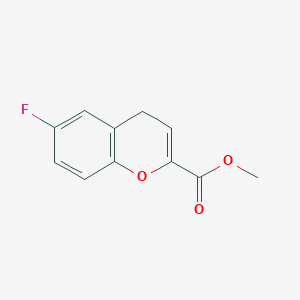
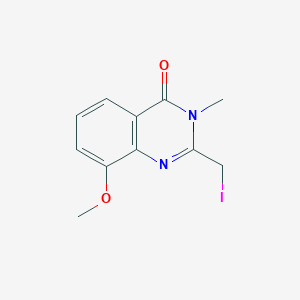
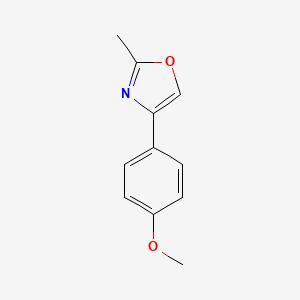
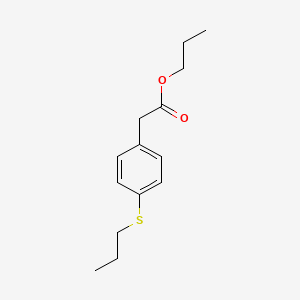
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

